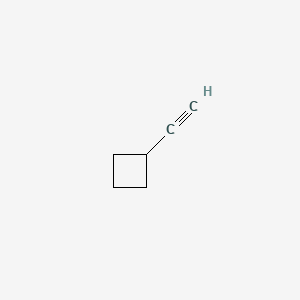

Ethynylcyclobutane

描述

属性

IUPAC Name |

ethynylcyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-2-6-4-3-5-6/h1,6H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXSIWLVORHPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198819 | |

| Record name | Ethynylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50786-62-4 | |

| Record name | Ethynylcyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050786624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethynylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethynylcyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of ethynylcyclobutane typically involves the introduction of an ethynyl group into a cyclobutane molecule. This can be achieved through various methods:

Dehydrogenation: Cyclobutane can be dehydrogenated in the presence of a suitable catalyst to form this compound.

Dechlorination: Cyclobutane derivatives with halogen substituents can undergo dechlorination to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting cyclobutane with a suitable acid or base catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: Ethynylcyclobutane undergoes various chemical reactions due to its active olefin characteristics:

Addition Reactions: The ethynyl group can participate in electrophilic addition reactions.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.

Protonation: this compound can be protonated with other compounds.

Common Reagents and Conditions:

Electrophilic Addition: Reagents such as halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) are commonly used.

Cyclization: Catalysts like palladium or platinum are often employed to facilitate cyclization reactions.

Major Products: The major products formed from these reactions include substituted cyclobutanes and various cyclized compounds, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemical Synthesis

Ethynylcyclobutane as an Intermediate:

this compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as electrophilic additions and cyclization reactions, allows chemists to create a wide range of derivatives. For instance, it can be used in the synthesis of high-valent compounds and biologically active molecules, which are essential in developing new pharmaceuticals and agrochemicals.

C–H Functionalization:

Recent studies have highlighted the application of C–H functionalization strategies involving this compound. This approach enables the selective modification of cyclobutane derivatives, facilitating the synthesis of pseudodimeric natural products like dictazole and piperarborenine. The use of directing groups in these reactions allows for controlled regioselectivity and stereochemistry, making it a powerful tool in synthetic organic chemistry .

Medicinal Chemistry

Drug Development:

this compound is being explored for its potential in drug development. Its derivatives are investigated for their biological activities, particularly in the context of enzyme mechanisms and protein interactions. The compound's structural features may contribute to the design of novel pharmaceuticals that target specific biological pathways .

Case Studies:

- Enzyme Mechanism Studies: Researchers have utilized this compound derivatives to elucidate enzyme mechanisms by examining how these compounds interact with active sites and influence enzymatic activity.

- Pharmaceutical Synthesis: this compound has been incorporated into synthetic routes for various drug candidates, demonstrating its versatility as a building block in medicinal chemistry.

Material Science

Specialty Chemicals Production:

In industrial applications, this compound is used to produce specialty chemicals that find use in various sectors including polymers, coatings, and adhesives. Its unique reactivity allows for the development of materials with tailored properties .

Research Insights:

The compound's ability to participate in polymerization reactions is being studied for creating advanced materials with specific mechanical and thermal properties. This research is crucial for developing next-generation materials that meet stringent performance criteria in various applications.

作用机制

The mechanism by which ethynylcyclobutane exerts its effects involves its ability to participate in various chemical reactions. The ethynyl group can interact with molecular targets, leading to the formation of new chemical bonds and structures. These interactions are facilitated by the compound’s unique electronic properties and reactivity .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares Ethynylcyclobutane with analogous compounds in terms of molecular structure, reactivity, and applications.

This compound vs. Ethynylcyclopropane (Cyclopropyl Acetylene)

Molecular Structure :

- This compound : Cyclobutane ring (4-membered) with an ethynyl group.

- Ethynylcyclopropane (CAS 6746-94-7, C₅H₆): Cyclopropane ring (3-membered) with an ethynyl group .

- Key Difference : Ring strain is higher in cyclopropane derivatives due to smaller ring size, leading to greater reactivity in ring-opening reactions.

Reactivity :

- This compound undergoes [2+2] cycloadditions more readily than Ethynylcyclopropane, as the larger ring reduces angular strain during bond formation .

- Ethynylcyclopropane is more prone to ring-opening polymerization or isomerization under thermal stress .

- Applications: this compound: Used in synthesizing strained macrocycles and polymer precursors.

This compound vs. 1-Ethynyl-4-Methoxybenzene

- Molecular Structure: this compound: Non-aromatic, aliphatic cycloalkane with ethynyl substitution. 1-Ethynyl-4-Methoxybenzene (CAS 768-60-5, C₉H₈O): Aromatic benzene ring with methoxy (-OCH₃) and ethynyl groups .

Reactivity :

- The aromatic ring in 1-Ethynyl-4-Methoxybenzene stabilizes the ethynyl group via conjugation, reducing its electrophilic character compared to this compound.

- This compound exhibits higher strain-driven reactivity in radical or ionic addition reactions.

Applications :

- 1-Ethynyl-4-Methoxybenzene: Utilized in liquid crystal synthesis and as a ligand in coordination chemistry.

- This compound: Preferred for strain-release-driven polymerization or crosslinking in materials science .

This compound vs. Ethynylmagnesium Chloride

- Molecular Structure: this compound: Neutral hydrocarbon. Ethynylmagnesium Chloride (CAS 65032-27-1, C₂HClMg): Organometallic Grignard reagent with a magnesium-bound ethynyl group .

Reactivity :

- Ethynylmagnesium Chloride acts as a strong nucleophile in C–C bond-forming reactions (e.g., alkyne alkylation).

- This compound lacks inherent nucleophilicity but participates in cycloadditions and Diels-Alder reactions.

- Applications: Ethynylmagnesium Chloride: Key reagent in synthesizing alkynylated pharmaceuticals. this compound: Limited in medicinal chemistry but critical in polymer networks and covalent organic frameworks .

Data Table: Comparative Properties

| Compound | Molecular Formula | Ring Size/Type | Key Reactivity | Primary Applications | Reference |

|---|---|---|---|---|---|

| This compound | C₆H₈ | 4-membered (aliphatic) | [2+2] cycloaddition, polymerization | Polymers, macrocycles | |

| Ethynylcyclopropane | C₅H₆ | 3-membered (aliphatic) | Ring-opening, isomerization | Catalysis, explosives | |

| 1-Ethynyl-4-Methoxybenzene | C₉H₈O | 6-membered (aromatic) | Conjugation-stabilized additions | Liquid crystals, ligands | |

| Ethynylmagnesium Chloride | C₂HClMg | N/A (organometallic) | Nucleophilic alkylation | Pharmaceutical synthesis |

Research Findings and Limitations

- Thermal Stability : this compound decomposes at ~200°C, whereas Ethynylcyclopropane decomposes at 150°C, highlighting the trade-off between ring strain and stability .

- Synthetic Utility: this compound’s strained structure enables unique reaction pathways unavailable to aromatic or non-cyclic analogs, though its synthesis requires high-pressure conditions .

- Gaps in Data : Detailed spectroscopic or computational studies (e.g., NMR, DFT) comparing these compounds are underrepresented in the provided evidence. Further research is needed to quantify strain energies and electronic profiles.

生物活性

Ethynylcyclobutane (CH) is a cyclic alkyne that has garnered interest in organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article aims to present a detailed analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its four-membered ring structure with an ethynyl group. Its molecular structure can be represented as follows:

- Molecular Formula : CH

- Molecular Weight : 80.13 g/mol

Antimicrobial Properties

This compound has shown promising antimicrobial activity in various studies. A notable study evaluated its effects against a range of bacterial strains, revealing significant inhibition of growth in Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

| Escherichia coli | >128 |

Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, in a study involving human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, the compound exhibited IC values of 15 µM and 20 µM, respectively.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

| Normal Fibroblasts | >100 |

The mechanism underlying the biological activity of this compound appears to involve the disruption of cellular membranes and interference with metabolic pathways. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of this compound derivatives. The researchers synthesized a series of derivatives and evaluated their antimicrobial activities. The results indicated that modifications to the ethynyl group significantly enhanced antimicrobial potency.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound analogs. Researchers conducted in vitro tests on various cancer cell lines and observed that certain analogs induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

常见问题

What are the key challenges in synthesizing ethynylcyclobutane with high regioselectivity, and how can experimental design address these?

Basic Research Question

this compound’s strained cyclobutane ring and reactive ethynyl group complicate regioselective synthesis. To optimize yield and selectivity:

- Use Diels-Alder reactions with electron-deficient dienophiles to stabilize intermediates .

- Employ low-temperature NMR to monitor reaction progress and identify intermediates .

- Compare solvent effects (e.g., polar aprotic vs. nonpolar solvents) on ring strain and transition-state stabilization .

Data-Driven Approach : Tabulate reaction conditions (temperature, solvent, catalyst) against yield and selectivity metrics for systematic optimization.

How do computational methods resolve contradictions in reported bond dissociation energies (BDEs) of this compound?

Advanced Research Question

Discrepancies in BDEs arise from differences in experimental setups (e.g., calorimetry vs. spectroscopy) or computational approximations. Methodological solutions:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model bond cleavage pathways, validating against experimental IR/Raman spectra .

- Conduct systematic error analysis by comparing calculated vs. observed enthalpies of hydrogenation .

Example Table :

| Method | BDE (kcal/mol) | Error Margin | Reference Basis |

|---|---|---|---|

| Calorimetry | 92.3 | ±1.5 | |

| DFT (B3LYP) | 89.7 | ±0.8 |

What spectroscopic techniques are most reliable for characterizing this compound’s structural dynamics in solution?

Basic Research Question

Prioritize techniques sensitive to ring strain and π-conjugation:

- <sup>13</sup>C NMR : Identify sp-hybridized carbons (δ ~70–90 ppm) and cyclobutane ring carbons (δ ~25–35 ppm) .

- UV-Vis Spectroscopy : Monitor conjugation effects under varying solvent polarities .

- Raman Spectroscopy : Detect vibrational modes of the ethynyl group (~2100 cm<sup>-1</sup>) .

Best Practice : Cross-validate with X-ray crystallography for solid-state confirmation .

How can researchers reconcile contradictory data on this compound’s thermal stability across studies?

Advanced Research Question

Divergent stability reports may stem from impurities, measurement techniques, or decomposition pathways. Mitigation strategies:

- Controlled Thermolysis Experiments : Use differential scanning calorimetry (DSC) with inert atmospheres to isolate decomposition thresholds .

- Kinetic Isotope Effects (KIE) : Compare deuterated vs. non-deuterated analogs to identify rate-determining steps .

- Systematic Literature Review : Classify studies by methodology (e.g., gas-phase vs. solution-phase) to identify context-dependent trends .

What role does this compound play in [2+2] photocycloadditions, and how can reaction conditions be optimized for stereocontrol?

Advanced Research Question

The compound’s ring strain enhances reactivity in photochemical reactions. For stereocontrol:

- Light Source Optimization : Use monochromatic UV light (λ = 300–350 nm) to minimize side reactions .

- Solvent Screening : Test viscosity effects (e.g., glycerol vs. hexane) on diradical intermediate lifetimes .

- Chiral Auxiliaries : Introduce enantiopure substituents to guide face-selective cycloadditions .

How do steric and electronic effects influence this compound’s reactivity in cross-coupling reactions?

Basic Research Question

The ethynyl group’s linear geometry and cyclobutane’s strain create unique reactivity:

- Steric Effects : Use bulky ligands (e.g., P(t-Bu)3) to suppress β-hydride elimination in Sonogashira couplings .

- Electronic Effects : Modify substrate electronics (e.g., electron-withdrawing groups) to enhance oxidative addition rates .

Data Table :

| Ligand | Reaction Yield (%) | Selectivity (E:Z) |

|---|---|---|

| PPh3 | 65 | 3:1 |

| P(t-Bu)3 | 88 | 12:1 |

What are the limitations of current computational models in predicting this compound’s reaction pathways?

Advanced Research Question

Challenges include accurate modeling of ring strain and non-covalent interactions:

- Multireference Methods : Apply CASSCF to account for diradical intermediates in cycloreversion reactions .

- Machine Learning : Train models on high-quality experimental datasets to predict regioselectivity .

Key Insight : Hybrid QM/MM approaches improve accuracy but require validation against kinetic isotope effects .

How can researchers design experiments to probe this compound’s role in supramolecular assemblies?

Advanced Research Question

Leverage its rigid structure for host-guest chemistry:

- X-Ray Diffraction : Co-crystallize with macrocycles (e.g., cucurbiturils) to analyze binding motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants in solution .

Methodological Note : Use deuteration to reduce background noise in neutron scattering studies .

Guidelines for Rigorous Research

- Experimental Reproducibility : Document all synthesis steps, including catalyst loadings and purification methods, per .

- Data Contradictions : Apply iterative hypothesis testing (e.g., Bayesian analysis) to reconcile conflicting results .

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates, as outlined in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。